2-Oxo-1-M-tolyl-1,2-dihydro-pyridine-3-carboxylic acid
Overview
Description
2-Oxo-1-M-tolyl-1,2-dihydro-pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a pyridine ring fused with a carboxylic acid group and a tolyl group
Mechanism of Action
Target of Action
It’s known that similar compounds are used as drug precursors or perspective ligands , suggesting they may interact with various biological targets.
Mode of Action
Similar compounds have been found to exhibit polypharmacological profiles, indicating they may act through more than one mechanism .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-M-tolyl-1,2-dihydro-pyridine-3-carboxylic acid typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial for maximizing yield and purity in industrial processes.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-M-tolyl-1,2-dihydro-pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-Oxo-1-M-tolyl-1,2-dihydro-pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and ligands.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Oxo-1-M-tolyl-1,2-dihydro-pyridine-3-carboxylic acid include other dihydropyridine derivatives and related heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-methylphenyl)-2-oxopyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-4-2-5-10(8-9)14-7-3-6-11(12(14)15)13(16)17/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUDWJJLSDIEMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC=C(C2=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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